Exiguamide

Description

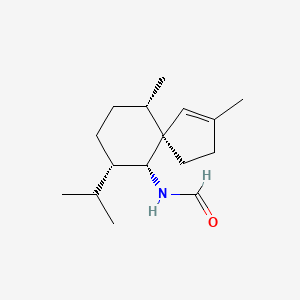

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H27NO |

|---|---|

Molecular Weight |

249.39 g/mol |

IUPAC Name |

N-[(5S,6S,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-yl]formamide |

InChI |

InChI=1S/C16H27NO/c1-11(2)14-6-5-13(4)16(15(14)17-10-18)8-7-12(3)9-16/h9-11,13-15H,5-8H2,1-4H3,(H,17,18)/t13-,14-,15+,16+/m0/s1 |

InChI Key |

GXPBEWRNMRAUIQ-CAOSSQGBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)NC=O)C(C)C |

Canonical SMILES |

CC1CCC(C(C12CCC(=C2)C)NC=O)C(C)C |

Synonyms |

exiguamide |

Origin of Product |

United States |

Isolation and Natural Occurrence

Source Organism Identification: Geodia exigua (Marine Sponge)

Exiguamide is a natural product isolated from the marine sponge Geodia exigua. nih.govresearchgate.netwikipedia.org This species, first described by Johannes Thiele in 1898, is a marine demosponge known to inhabit the waters off the coast of Japan. wikipedia.org Marine sponges are well-documented sources of a diverse array of secondary metabolites, many of which exhibit significant biological activities. Geodia exigua is notable for producing a family of structurally related spirocyclic sesquiterpenes, including this compound. researchgate.netresearchgate.net

| Source Organism Data | |

| Scientific Name | Geodia exigua |

| Phylum | Porifera |

| Class | Demospongiae |

| Common Name | Marine Sponge |

| Geographic Location | Japan wikipedia.org |

| Notable Metabolite | This compound |

Isolation Methodologies from Marine Biological Extracts

The isolation of this compound from the crude extracts of Geodia exigua follows a standard methodology for marine natural product chemistry. The process begins with the collection and extraction of the sponge biomass, typically using organic solvents to separate the secondary metabolites from the biological matrix.

The resulting crude extract, a complex mixture of various compounds, is then subjected to repeated steps of chromatographic separation. Techniques such as column chromatography are employed, using a gradient of solvents with increasing polarity to fractionate the extract. These fractions are further purified, often using high-performance liquid chromatography (HPLC), to yield the pure compound. The final structure of this compound is confirmed through spectroscopic analysis. nih.govresearchgate.net

| Generalized Isolation Protocol | |

| Step 1: Extraction | The sponge material is extracted with an organic solvent (e.g., methanol, ethanol). |

| Step 2: Partitioning | The crude extract is partitioned between different immiscible solvents to separate compounds based on polarity. |

| Step 3: Fractionation | The organic-soluble fraction is subjected to column chromatography (e.g., silica (B1680970) gel). |

| Step 4: Purification | Fractions containing the target compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield pure this compound. |

| Step 5: Structure Elucidation | The purified compound's structure is determined using methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography. nih.govresearchgate.net |

Co-occurrence and Relationships with Analogous Spirocyclic Sesquiterpenes (e.g., Exicarbamate, Exigurin)

Research into the chemical constituents of Geodia exigua has revealed that this compound does not occur in isolation. It is part of a suite of structurally analogous spirocyclic sesquiterpenes produced by the sponge. researchgate.netresearchgate.net Notably, the compounds Exicarbamate and Exigurin have been isolated alongside this compound from the same organism. researchgate.netresearchgate.net

These compounds, along with others like (-)-10-epi-axisonitrile-3, share a common spiro[4.5]decene carbon skeleton, indicating a close biosynthetic relationship. researchgate.netresearchgate.netresearchgate.net The structural variations among these molecules, such as differences in functional groups, highlight the metabolic diversity within this single marine sponge species. This co-occurrence is significant for understanding the biosynthetic pathways that lead to this unique class of compounds.

| Compounds Isolated from Geodia exigua | |

| Compound Name | Chemical Class |

| This compound | Spirocyclic Sesquiterpene nih.govkisti.re.kr |

| Exicarbamate | Spirocyclic Sesquiterpene researchgate.netresearchgate.net |

| Exigurin | Spirocyclic Sesquiterpene researchgate.netresearchgate.net |

| (-)-10-epi-axisonitrile-3 | Spirocyclic Sesquiterpene Isocyanide researchgate.net |

Advanced Structural Elucidation

Spectroscopic Analysis Techniques for Molecular Structure Determination

Initial structural determination of Exiguamide relied heavily on a suite of spectroscopic methods. researchgate.net Infrared (IR) spectroscopy indicated the presence of specific functional groups, while a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) established the compound's planar structure and molecular formula.

NMR spectroscopy was a cornerstone in piecing together the complex spiro[4.5]decene skeleton of this compound. researchgate.net Both one-dimensional and two-dimensional NMR experiments were essential in assigning the proton and carbon signals and establishing the connectivity of the atoms.

The ¹H NMR spectrum of this compound revealed the presence of 25 protons, including signals indicative of a formylamino group, an isopropyl group, and two methyl groups. researchgate.net The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, showed 16 carbon signals. These were classified as two methyls, one N-methyl, five methylenes, four methines (one of which is oxygenated/nitrated), and four quaternary carbons (one olefinic, one spiro, and one carbonyl). researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 162.8 | 8.08, s |

| 2 | 41.3 | 2.30, m; 1.85, m |

| 3 | 39.0 | 1.65, m |

| 4 | 29.5 | 1.55, m |

| 5 | 50.8 | - |

| 6 | 134.7 | 5.35, br s |

| 7 | 132.8 | - |

| 8 | 32.5 | 2.10, m; 1.95, m |

| 9 | 41.8 | 1.45, m; 1.25, m |

| 10 | 60.1 | 4.33, d (6.1) |

| 11 | 28.6 | 1.80, m |

| 12 | 21.4 | 0.92, d (6.8) |

| 13 | 21.2 | 0.88, d (6.8) |

| 14 | 19.5 | 1.05, s |

| 15 | 29.7 | 2.85, q (4.9) |

| NH | - | 6.15, br s |

| Data sourced from Uy et al., 2002. researchgate.net |

Two-dimensional NMR experiments were crucial for assembling the molecular structure of this compound. researchgate.net

Correlation SpectroscopY (COSY): ¹H-¹H COSY experiments established the proton-proton coupling networks, allowing for the tracing of connections within the spin systems of the molecule's rings and side chains. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC was instrumental in connecting the different structural fragments. researchgate.net It revealed long-range (2- and 3-bond) correlations between protons and carbons. Key correlations were observed from the methyl protons to adjacent carbons and from the formyl proton to the carbon at the C-10 position, which pieced together the spirocyclic core and confirmed the placement of the formylamino group. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass and elemental composition of this compound. researchgate.net The analysis yielded a molecular ion peak [M]⁺ at m/z 263.1933, which corresponds to the molecular formula C₁₆H₂₅NO. This information was vital for confirming the unsaturation degrees and complementing the data obtained from NMR spectroscopy. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

X-ray Crystallographic Analysis for Definitive Structure

To unambiguously confirm the proposed structure and determine the relative stereochemistry, a single-crystal X-ray diffraction analysis was performed on this compound. researchgate.netresearchgate.netnih.gov this compound was crystallized, and the resulting diffraction data allowed for the generation of a three-dimensional electron density map of the molecule. wikipedia.orglibretexts.orgmpg.de The analysis definitively confirmed the spiro[4.5]decene skeleton and established the relative configuration of the chiral centers within the molecule. researchgate.netresearchgate.net

Determination of Absolute Configuration

While X-ray crystallography revealed the relative arrangement of atoms, the determination of the absolute configuration required further chemical analysis. researchgate.net The modified Mosher's method was applied to an amine derivative of this compound. researchgate.netresearchgate.net This chemical derivatization and subsequent ¹H NMR analysis allowed for the assignment of the absolute stereochemistry at the chiral centers. The absolute configuration of this compound was thus determined to be (5S, 6R, 7S, 10S). researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (-)-10-epi-axisonitrile-3 |

| Exicarbamate |

Chiral Derivatization Methods (e.g., Modified Mosher's Method)

The absolute configuration of this compound was determined by applying the modified Mosher's method. researchgate.netresearchgate.net This powerful NMR-based technique is widely used for assigning the stereochemistry of chiral alcohols and amines. researchgate.netdrpress.orglibretexts.org The method involves the chemical conversion of the chiral substrate into a pair of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent, such as the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.netwikipedia.org

In the case of this compound, the analysis was performed on its amine derivative (5), which was prepared from the natural product. dost.gov.ph This amine derivative was reacted separately with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric MTPA amides. umn.edu

The underlying principle of Mosher's method is that the protons in the resulting diastereomers experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA reagent. libretexts.orgumn.edu In the preferred conformation of the MTPA amides, certain protons on one side of the molecule will be shielded (shifted upfield in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted downfield). libretexts.org

By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons of the (S)-MTPA and (R)-MTPA diastereomers, the absolute configuration of the stereogenic center can be assigned. umn.edu A consistent pattern of positive and negative Δδ values for the protons surrounding the chiral center allows for the definitive assignment of its absolute stereochemistry. libretexts.org While the specific Δδ values for the this compound derivative are detailed in the primary literature, the application of this method was pivotal in establishing the absolute configuration of the molecule. researchgate.netdost.gov.ph

Table 1: Principle of Modified Mosher's Method for Amine Derivatization

| Step | Description | Reagent/Technique | Purpose |

|---|---|---|---|

| 1 | Preparation of Amine | Chemical Reduction | Conversion of the formylamino group of this compound to a primary amine (5). dost.gov.ph |

| 2 | Derivatization | (R)- and (S)-MTPA-Cl | Formation of two separable diastereomeric amides. wikipedia.orgumn.edu |

| 3 | NMR Analysis | ¹H NMR Spectroscopy | Measurement of chemical shifts (δ) for protons in each diastereomer. researchgate.net |

| 4 | Data Calculation | Δδ = δS - δR | Calculation of the chemical shift differences between the (S) and (R) derivatives. umn.edu |

Elucidation of the Spiro[4.5]decene Sesquiterpene Skeleton

The novel spiro[4.5]decene skeleton of this compound was elucidated through comprehensive analysis of its spectroscopic data. researchgate.netresearchgate.net The molecular formula was first established by mass spectrometry. Subsequent detailed analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra provided the necessary information to piece together the complex carbon framework and define the connectivity of all atoms. researchgate.netresearchgate.net

The structure of this compound was ultimately confirmed by single-crystal X-ray crystallographic analysis, which provided an unambiguous three-dimensional model of the molecule. nih.govresearchgate.net The combination of these techniques left no doubt as to the spirocyclic nature of the sesquiterpene.

Key spectroscopic experiments used in the elucidation included:

¹H and ¹³C NMR: These 1D experiments identified the types and numbers of protons and carbons in the molecule, revealing the presence of key functional groups such as a formylamino group, an isopropyl group, and two methyl groups. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment established the connectivity between adjacent protons, allowing for the tracing of proton-proton spin systems within the five- and six-membered rings of the spirocyclic system. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment correlated each proton with its directly attached carbon atom, helping to assign the carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment revealed correlations between protons and carbons over two or three bonds. These long-range correlations were instrumental in connecting the various spin systems and establishing the connectivity across the quaternary spiro-center, which is a defining feature of the spiro[4.5]decene skeleton. researchgate.net

Table 2: Key NMR Data Supporting the Spiro[4.5]decene Skeleton of this compound

| NMR Experiment | Observation | Interpretation |

|---|---|---|

| ¹³C NMR | Presence of approximately 15 carbon signals, including a quaternary carbon at a characteristic chemical shift. | Consistent with a sesquiterpene framework (C15) containing a spiro-center. researchgate.net |

| ¹H-¹H COSY | Identification of distinct spin systems corresponding to the cyclopentene (B43876) and cyclohexane (B81311) moieties. | Elucidation of the proton network within each ring of the spirocyclic structure. researchgate.net |

| HMBC | Long-range correlations observed between protons on the five-membered ring and carbons on the six-membered ring (and vice-versa) through the spiro-carbon. | Unambiguous confirmation of the spirocyclic connectivity between the two rings. researchgate.net |

Together with this compound (1), other analogous sesquiterpenes possessing the same spiro[4.5]decene skeleton, such as exicarbamate (2) and exigurin (3), were isolated from the same marine sponge, Geodia exigua. researchgate.netresearchgate.netdost.gov.ph

Total Synthesis Approaches and Analog Development

Seminal Total Synthesis Efforts of Exiguamide

The first total synthesis of this compound was a significant achievement in natural product synthesis. Takikawa and co-workers reported the initial total syntheses of both enantiomers of this compound researchgate.netresearchgate.net. This work provided access to both the natural (+)-enantiomer and its unnatural (−)-counterpart, enabling further studies. This compound possesses a nitrogen-containing spirocyclic sesquiterpenoid structure with a spiro[4.5]decene skeleton researchgate.netresearchgate.net.

Enantioselective Synthesis Strategies

The ability to synthesize this compound in an enantiomerically pure form is crucial for studying its biological activity, as different enantiomers can exhibit vastly different biological profiles libretexts.org. The first total synthesis by Takikawa et al. was designed to be enantioselective, allowing for the preparation of both (+)- and (−)-exiguamide researchgate.net. Enantioselective synthesis often involves the use of chiral catalysts or auxiliaries to control the formation of stereocenters during the reaction sequence libretexts.orgicjs.us. The chiral pool strategy, utilizing enantiomerically pure starting materials from nature, such as amino acids, is another common approach in enantioselective synthesis icjs.us. Stereoselective methods are broadly applied in the synthesis of complex marine natural products nih.gov.

Key Synthetic Methodologies Employed (e.g., Stereoselective Intramolecular Cyclopropanation, Homoconjugate Addition)

The total synthesis of this compound by Takikawa et al. featured several key synthetic methodologies to construct the intricate spirocyclic core and establish the correct stereochemistry researchgate.net. Two prominent strategies employed were stereoselective intramolecular cyclopropanation and stereoselective homoconjugate addition of azide (B81097) to a cyclopropyl (B3062369) ketone intermediate researchgate.net.

Stereoselective intramolecular cyclopropanation is a powerful method for constructing cyclopropane (B1198618) rings with control over the relative and absolute stereochemistry unipd.itorganic-chemistry.orgrsc.org. This reaction typically involves the formation of a metal carbene intermediate, which then undergoes intramolecular addition to an olefin organic-chemistry.orgnih.gov.

Homoconjugate addition involves the nucleophilic addition to a cyclopropane ring, often activated by an adjacent electron-withdrawing group, resulting in the opening of the three-membered ring and the formation of a new bond at a position remote from the activating group nih.gov. In the synthesis of this compound, the stereoselective homoconjugate addition of azide was a crucial step in introducing the nitrogen atom and setting the stereochemistry at that position researchgate.net.

Biomimetic Synthesis Studies Relevant to this compound and Related Marine Natural Products

Biomimetic synthesis aims to mimic proposed biosynthetic pathways in the laboratory to construct natural products uni-muenchen.de. Studies on the biosynthesis of marine sponge terpenes, including compounds like exigurin and boneratamides (also isolated from Geodia exigua alongside this compound), have proposed unique pathways involving the conjugation of terpene units with amino acids researchgate.netresearchgate.net.

Role of Ugi Reaction in Terpene-Amino Acid Conjugate Formation

The Ugi reaction, a multi-component reaction involving a carbonyl compound, an amine, an isocyanide, and a carboxylic acid, has been explored as a biomimetic strategy for constructing the core structures of terpene-amino acid conjugates found in marine natural products like exigurin and boneratamides researchgate.netwikipedia.orgmdpi.comorganic-chemistry.org. Marine isonitriles are often derived from amino acids, highlighting the relevance of reactions like the Ugi reaction in their potential biosynthesis scispace.com.

In the context of related marine natural products, a bioinspired Ugi reaction has been successfully employed to synthesize exigurin and boneratamide A, demonstrating its utility in linking terpene and amino acid units through an amide bond researchgate.net. The Ugi reaction is recognized for its ability to rapidly assemble complex molecules in a single step, making it a valuable tool in the synthesis of peptide mimetics and drug-like scaffolds wikipedia.orgmdpi.com.

Diverted Total Synthesis for this compound Analogue Generation

Diverted total synthesis is a strategy that focuses on the synthesis of natural product analogues rather than the natural product itself, often by modifying synthetic intermediates wikipedia.org. This approach is valuable for exploring the structure-activity relationships of natural products and generating compound libraries for biological screening wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.gov.

Mechanistic Investigations of Biological Activities

Impact on Developmental Biology Models

Studies utilizing sea urchin embryos, a well-established model for investigating cell fate specification, have revealed the inhibitory effects of exiguamide on this crucial developmental process. nih.govresearchgate.netresearchgate.netdost.gov.phkyoto-u.ac.jp

Inhibition of Cell Fate Specification in Sea Urchin Embryogenesis

This compound has been shown to inhibit cell fate specification during sea urchin embryogenesis at a minimum inhibitory concentration (MIC) of 0.4 μM. researchgate.netcapes.gov.brresearchgate.netdost.gov.ph In control sea urchin embryos (Hemicentrotus pulcherrimus), normal development proceeds with unequal cell divisions leading to the formation of distinct cell types at the 16-cell stage: four macromeres, four micromeres, and eight mesomeres. researchgate.netdost.gov.ph However, in the presence of this compound (at concentrations ranging from 0.4 to 12.0 μM), fertilized eggs divide equally, resulting in 16-cell embryos composed of sixteen cells of the same size. researchgate.netdost.gov.ph This disruption in early cleavage patterns subsequently affects later developmental stages, leading to the formation of spicule-deficient plutei after the blastula and gastrula stages. researchgate.netdost.gov.ph This observed phenotype indicates that this compound interferes with the signaling pathways or cellular mechanisms that dictate differential cell fates during early embryogenesis. nih.govresearchgate.netdost.gov.ph

Comparative Analysis of Biological Activity with Related Spirocyclic Sesquiterpenes

Comparative studies with other spirocyclic sesquiterpenes isolated from Geodia exigua, specifically exicarbamate, exigurin, and (−)-10-epi-axisonitrile-3, have highlighted the specificity of this compound's activity in inhibiting cell fate specification. capes.gov.brresearchgate.netdost.gov.ph While this compound (compound 1) demonstrated this inhibitory effect at a low concentration, the related compounds exicarbamate (2), exigurin (3), and (−)-10-epi-axisonitrile-3 (4) did not exhibit similar activity. capes.gov.brresearchgate.netdost.gov.ph This suggests that the specific functional group attached at the C-6 position of this compound, a formylamino group, plays a crucial role in its biological activity related to cell fate specification, differentiating its effects from those of structurally similar compounds with different functional groups at this position. researchgate.netdost.gov.ph

Table 1: Biological Activity of Spirocyclic Sesquiterpenes from Geodia exigua on Sea Urchin Embryogenesis

| Compound | Functional Group at C-6 | Inhibition of Cell Fate Specification (MIC) | Spicule Formation |

| This compound (1) | -NHCHO (formylamino) | 0.4 μM capes.gov.brresearchgate.netdost.gov.ph | Deficient researchgate.netdost.gov.ph |

| Exicarbamate (2) | -NHCOOCH3 (methoxycarbonylamino) | No activity researchgate.netdost.gov.ph | Normal researchgate.netdost.gov.ph |

| Exigurin (3) | -NHCOCH2N(CH3)CH2COOCH3 | No activity researchgate.netdost.gov.ph | Normal researchgate.netdost.gov.ph |

| (−)-10-epi-axisonitrile-3 (4) | -NC (isonitrile) | No activity researchgate.netdost.gov.ph | Normal researchgate.netdost.gov.ph |

Proposed Molecular Mechanisms of this compound's Biological Action

While the precise molecular target of this compound in inhibiting cell fate specification is still under investigation, its observed effects in sea urchin embryos provide clues about potential mechanisms. nih.govmdpi.com The disruption of equal cell division and subsequent spicule formation points towards an interference with fundamental processes governing cell polarity, asymmetric cell division, or the signaling pathways that interpret positional information during early development. researchgate.netdost.gov.phnih.gov

This compound as a Research Tool for Elucidating Cell Fate Specification Pathways

Given its specific inhibitory effect on cell fate specification at a relatively low concentration, this compound is considered a valuable research tool for dissecting the molecular mechanisms underlying this process in sea urchin embryogenesis. nih.govresearchgate.netdost.gov.phmdpi.com By using this compound to perturb normal development, researchers can gain insights into the specific pathways and molecules that are essential for establishing different cell lineages and ultimately shaping the developing embryo. nih.govresearchgate.netdost.gov.ph Its ability to induce a distinct developmental phenotype (equal cleavage and spicule deficiency) makes it useful for identifying downstream effectors or upstream regulators involved in cell fate decisions. researchgate.netdost.gov.ph

Broader Context of Bioactivity within Marine Isonitrile and Formamide (B127407) Natural Product Families

This compound belongs to a larger group of nitrogen-containing marine natural products, specifically those featuring isonitrile and formamide functionalities. capes.gov.brnih.govuni-duesseldorf.denih.gov Marine organisms, particularly sponges, are known to produce a diverse array of such compounds with a wide range of biological activities. mdpi.comuni-duesseldorf.denih.govmdpi.commdpi.commdpi.com Marine isonitriles and their related formamides often originate from similar biosynthetic pathways, typically involving the functionalization of terpenoid scaffolds with nitrogen derived from sources like cyanide or amino acids. nih.govmdpi.comrsc.orgacs.org These compound families have exhibited various bioactivities, including antimicrobial, antifungal, antimalarial, cytotoxic, and antifouling properties. mdpi.comuni-duesseldorf.denih.govnih.govmdpi.commdpi.comnih.gov The discovery of this compound's specific activity in developmental biology adds another dimension to the known bioactivities of marine isonitrile and formamide natural products, highlighting their potential as sources of compounds with unique pharmacological profiles and as probes for biological research. nih.govmdpi.comnih.gov While isonitriles themselves are known for diverse bioactivities, the formamide functionality in this compound appears to be key to its specific effect on sea urchin cell fate specification, distinguishing it from related isonitriles. researchgate.netdost.gov.ph

Table 2: Selected Bioactivities of Marine Isonitrile and Formamide Natural Products

| Compound Family | Representative Source Organisms | Selected Bioactivities |

| Marine Isonitriles | Marine sponges, microorganisms | Antimicrobial, Antifungal, Antimalarial, Antifouling, Cytotoxic mdpi.comuni-duesseldorf.denih.govnih.govmdpi.commdpi.comnih.gov |

| Marine Formamides | Marine sponges | Inhibition of cell fate specification (this compound), Antimalarial nih.govuni-duesseldorf.demdpi.com |

Future Directions in Exiguamide Research

Advanced Synthetic Strategies for the Development of Novel Exiguamide Analogues

The complex, three-dimensional architecture of this compound, characterized by a spiro[4.5]decane core, presents a considerable synthetic challenge. researchgate.netrsc.org The total synthesis of this compound and related spirocyclic sesquiterpenoids has been achieved, often employing key reactions like the Claisen rearrangement to construct the core structure with high stereoselectivity. researchgate.netresearchgate.net Other powerful methods for building spiro[4.5]decane systems, such as ring-closing metathesis (RCM) and various cycloadditions, have been successfully applied to related natural products and could be adapted for this compound. researchgate.netacs.orgmdpi.com

Future development of advanced synthetic strategies is crucial for producing a library of novel this compound analogues. mdpi.comresearchgate.netmdpi.com Such strategies should focus on modular approaches that allow for the late-stage diversification of the molecule. This would enable systematic modifications at various positions, including:

The Nitrogenous Substituent: Replacing the natural formamide (B127407) group with other amides, ureas, sulfonamides, or isosteres to probe the importance of the hydrogen-bonding capabilities and electronics of this group.

The Spirocyclic Core: Introducing different substituents onto the six- and five-membered rings to explore steric and electronic effects.

Stereochemical Modifications: Developing synthetic routes that provide access to diastereomers and enantiomers of this compound to understand the role of its absolute configuration in biological activity. nih.gov

The creation of such a library is a prerequisite for conducting in-depth mechanistic and structure-activity relationship studies. researchgate.netasianpubs.orgnih.gov

In-depth Mechanistic Studies to Delineate Molecular Targets and Pathways

This compound's most well-documented biological effect is the potent inhibition of cell fate specification during the early development of sea urchin embryos, with a minimum inhibitory concentration of 0.4 µM. researchgate.netnih.gov This process is fundamental to embryogenesis, where early blastomeres become committed to specific developmental paths. nih.govmdpi.com this compound specifically disrupts the formation of micromeres, a set of four small cells at the vegetal pole that are among the first to have their fate determined. elifesciences.orgnih.gov

Despite this clear phenotypic effect, the precise molecular target of this compound remains unknown. Future research must focus on identifying the specific protein or proteins with which this compound directly interacts. Potential pathways and targets for investigation, based on the known biology of sea urchin development, include:

Signaling Pathways: Key developmental signaling pathways that control cell fate in the sea urchin embryo, such as the Nodal and Wnt/β-catenin pathways, are plausible targets. iab-grenoble.frresearchgate.net

Asymmetric Cell Division Machinery: Proteins that regulate the asymmetric cell division required for micromere formation, such as Activator of G-protein Signaling (AGS) proteins, could be directly or indirectly affected. elifesciences.orgnih.gov

To identify the binding partners, modern biochemical and chemical biology techniques could be employed. nih.govwikipedia.org The synthesis of an this compound analogue bearing a reactive or reporter tag (e.g., a biotin (B1667282) or alkyne group) would enable affinity purification or photo-affinity labeling experiments to pull down its cellular targets from sea urchin embryo lysates. refeyn.com Subsequent identification of these binding partners by mass spectrometry would provide a direct avenue for delineating the molecular pathway through which this compound exerts its effects. plos.org

Elucidation of the Complete Biosynthetic Pathway of this compound in its Natural Producer

The biosynthetic origins of this compound in the marine sponge Geodia exigua have not yet been elucidated. As a sesquiterpenoid, its carbon skeleton is presumed to derive from the cyclization of farnesyl pyrophosphate (FPP) by a specialized terpene synthase to form the characteristic spiro-axane framework. sci-hub.senih.gov The nitrogen-containing formamide group is likely installed by a series of tailoring enzymes, possibly proceeding through an isocyanide intermediate, a common feature among marine terpenoids. sci-hub.senih.govacs.org

A primary goal for future research is the identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production. pdx.edumdpi.combiorxiv.org It is important to note that many sponge secondary metabolites are produced by symbiotic microorganisms rather than the sponge itself. Therefore, metagenomic and metatranscriptomic sequencing of the Geodia exigua holobiont (the sponge and its associated microbial community) will be necessary to locate the putative BGC. frontiersin.orgnih.govnih.gov Once identified, the gene cluster can be heterologously expressed in a suitable host, such as E. coli or yeast, to confirm its role in this compound production and to functionally characterize the individual biosynthetic enzymes (e.g., the terpene cyclase and tailoring enzymes). This work would not only provide fundamental insights into the biosynthesis of this unique natural product but could also enable sustainable production through metabolic engineering.

Q & A

Q. What are the recommended protocols for synthesizing Exiguamide with high purity for in vitro studies?

- Methodological Answer : To synthesize this compound with >95% purity, employ a stepwise reaction under inert conditions (e.g., nitrogen atmosphere) using reagents like [specify precursors if known]. Purify the compound via column chromatography (silica gel, gradient elution) followed by recrystallization in a solvent system optimized for polarity. Validate purity using HPLC with a C18 column (retention time: ~X min) and confirm mass via high-resolution mass spectrometry (HRMS) . For reproducibility, document reaction parameters (temperature, pH, solvent ratios) and adhere to IUPAC naming conventions for reporting .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry. Cross-reference peaks with literature data for analogous compounds. Use Fourier-transform infrared (FTIR) spectroscopy to identify characteristic bonds (e.g., carbonyl stretches at ~1700 cm⁻¹). For crystallographic validation, perform X-ray diffraction (XRD) on single crystals grown via slow evaporation. Report spectral discrepancies and compare with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound's biological activity?

- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) across multiple cell lines (cancer, primary) to assess cytotoxicity. For target-specific activity, employ enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) with positive/negative controls. Include dose-response curves (IC₅₀ calculations) and statistical validation (p < 0.05, n ≥ 3 replicates). Ensure consistency in cell culture conditions (e.g., media, passage number) to minimize variability .

Advanced Research Questions

Q. How should researchers address contradictory data regarding this compound's mechanism of action across different cell lines?

- Methodological Answer : Conduct comparative transcriptomic and proteomic profiling to identify cell line-specific signaling pathways. Use CRISPR-Cas9 knockouts or siRNA silencing to validate target engagement. For pharmacodynamic discrepancies, analyze differences in membrane permeability (e.g., P-gp efflux assays) or metabolic stability (hepatic microsome assays). Cross-reference findings with literature using systematic reviews and meta-analyses to contextualize contradictions .

Q. What strategies can be employed to optimize this compound's bioavailability in preclinical pharmacokinetic studies?

- Methodological Answer : Modify formulation using lipid-based nanoparticles or cyclodextrin complexes to enhance solubility. Assess oral bioavailability via rat models with plasma sampling (LC-MS/MS quantification at 0, 1, 4, 8, 24 h). Compare AUC values across formulations and apply compartmental modeling (e.g., non-linear mixed-effects) to predict human dosing. For hepatic clearance, conduct cytochrome P450 inhibition assays to identify metabolic liabilities .

Q. How can multi-omics approaches elucidate this compound's polypharmacology and off-target effects?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) to map global biological responses. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify perturbed networks. Validate off-target binding via thermal shift assays (CETSA) or chemical proteomics (activity-based protein profiling). For data integration, apply machine learning models (e.g., random forests) to prioritize high-confidence targets .

Data Contradiction and Reproducibility

Q. How can researchers ensure reproducibility of this compound's pharmacological data across independent laboratories?

- Methodological Answer : Standardize protocols using SOPs validated by inter-laboratory ring tests. Share raw data (e.g., NMR spectra, dose-response curves) via open-access repositories (Zenodo, Figshare). For in vivo studies, report animal strain, diet, and housing conditions. Use blinded analysis and third-party reagent validation to reduce bias. Cross-validate key findings with orthogonal methods (e.g., SPR for binding affinity vs. ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.